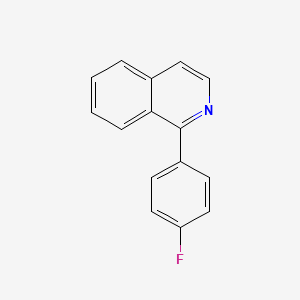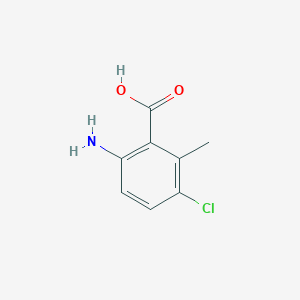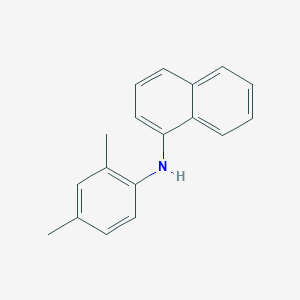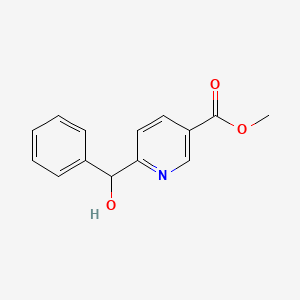
(S)-4-Nonanolide
描述
(S)-4-Nonanolide is an organic compound belonging to the class of lactones, which are cyclic esters. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its chemical structure consists of a nine-carbon chain with a lactone ring, making it a medium-sized lactone.
准备方法
Synthetic Routes and Reaction Conditions
(S)-4-Nonanolide can be synthesized through various methods. One common synthetic route involves the cyclization of a hydroxy acid. For instance, starting from 4-hydroxydecanoic acid, cyclization can be achieved under acidic conditions to form the lactone ring. Another method involves the reduction of 4-nonanone followed by lactonization.
Industrial Production Methods
In industrial settings, this compound is often produced through biotechnological processes. Microbial fermentation using specific strains of bacteria or yeast can convert precursor molecules into this compound with high enantiomeric purity. This method is preferred for large-scale production due to its efficiency and sustainability.
化学反应分析
Types of Reactions
(S)-4-Nonanolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) can be used for nucleophilic substitution.
Major Products
Oxidation: Nonanoic acid.
Reduction: 4-Nonanol.
Substitution: Various substituted lactones depending on the nucleophile used.
科学研究应用
(S)-4-Nonanolide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: Studies have explored its role in pheromone signaling in insects.
Medicine: Research is ongoing into its potential as a bioactive compound with antimicrobial properties.
Industry: It is widely used in the fragrance industry due to its pleasant aroma.
作用机制
The mechanism by which (S)-4-Nonanolide exerts its effects varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, altering their activity. For instance, in pheromone signaling, it binds to olfactory receptors, triggering a behavioral response. In antimicrobial applications, it may disrupt microbial cell membranes or inhibit essential enzymes.
相似化合物的比较
Similar Compounds
®-4-Nonanolide: The enantiomer of (S)-4-Nonanolide, with similar chemical properties but different biological activities.
Gamma-Nonalactone: Another lactone with a similar structure but differing in the position of the lactone ring.
Delta-Decalactone: A larger lactone with a ten-carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties and biological activities compared to its enantiomer and other lactones. Its versatility in synthetic chemistry and applications in various fields further highlight its uniqueness.
属性
IUPAC Name |
(5S)-5-pentyloxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALYTRUKMRCXNH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H]1CCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3275973.png)

![Benzo[c]isothiazol-3-yl benzoate](/img/structure/B3275987.png)
![2-[(2-Methylpropyl)amino]acetonitrile](/img/structure/B3276001.png)


![Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-](/img/structure/B3276014.png)






